N-(2-bromophenyl)-2-methylbutanamide
Description
N-(2-Bromophenyl)-2-methylbutanamide is an organobromine compound characterized by a 2-methylbutanamide backbone linked to a 2-bromophenyl group via an amide bond. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol (exact mass: 255.03 g/mol) .
Structurally, the 2-bromophenyl group introduces steric and electronic effects that influence reactivity and biological activity. The compound’s applications are inferred from related amides, which exhibit antimicrobial, enzyme inhibitory, and drug-like properties .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
ZZRIHZVJXNEZMG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC=C1Br |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Electron-withdrawing groups (e.g., bromo, nitro) enhance stability and intermolecular interactions but may reduce solubility .
- Bulkier backbones (e.g., 2-methylbutanamide vs. acetamide) increase steric hindrance, affecting binding to biological targets .
Physicochemical Properties
- This compound : Predicted logP ~2.5 (estimated from analogues), moderate polarity due to the amide group.
- N-(2-Bromophenyl)pyrazine-2-carboxamide : Higher logP (1.77) due to aromatic pyrazine, suggesting better membrane permeability .
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide : Polar surface area (PSA) ~49 Ų, indicating moderate solubility .
Preparation Methods
Reaction Conditions:
-
Reagents : 2-Bromoaniline, 2-methylbutyryl chloride, base (e.g., triethylamine or pyridine).
-
Solvent : Dichloromethane (DCM) or toluene.
-
Temperature : 0–25°C (room temperature).
-
Time : 4–12 hours.
Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of 2-methylbutyryl chloride, releasing HCl. A base is critical to neutralize HCl and drive the reaction to completion.
Optimization Insights :
-
Excess acyl chloride (1.2–1.5 equiv) improves yields by mitigating hydrolysis.
-
Anhydrous solvents prevent competing hydrolysis of the acyl chloride.
Yield : 70–85% after purification by column chromatography.
Catalytic Methods Using Coupling Agents
Alternative protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid precursor (2-methylbutanoic acid) before amide bond formation.
Procedure:
-
Activation : 2-Methylbutanoic acid is treated with DCC/EDCI and 4-dimethylaminopyridine (DMAP) in DCM.
-
Coupling : 2-Bromoaniline is added, and the mixture is stirred at room temperature.
Advantages :
-
Avoids handling moisture-sensitive acyl chlorides.
-
Higher functional group tolerance.
Limitations :
-
Requires stoichiometric coupling agents, increasing cost.
One-Pot Synthesis via In Situ Acyl Chloride Formation
A scalable industrial approach generates the acyl chloride in situ from 2-methylbutanoic acid using thionyl chloride (SOCl₂), followed by immediate reaction with 2-bromoaniline.
Key Steps:
-
Chlorination :
-
2-Methylbutanoic acid + SOCl₂ → 2-Methylbutyryl chloride.
-
Conditions : Reflux (70–80°C), 2–4 hours.
-
-
Acylation :
-
Direct addition of 2-bromoaniline to the reaction mixture.
-
Benefits :
-
Eliminates isolation of acyl chloride, reducing hydrolysis risk.
Yield : 80–90% after distillation.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling for solvent-free amidation, enhancing green chemistry metrics.
Protocol :
-
2-Bromoaniline, 2-methylbutyryl chloride, and a catalytic base (e.g., K₂CO₃) are milled in a ball mill (500 RPM, 1–2 hours).
Advantages :
-
No solvent waste.
-
Rapid reaction times.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purification Complexity |
|---|---|---|---|---|
| Classical Acylation | 70–85% | Low | Moderate | Moderate |
| Coupling Agents | 65–78% | High | Low | High |
| One-Pot Synthesis | 80–90% | Low | High | Low |
| Mechanochemical | 60–70% | Moderate | Low | Low |
Key Findings :
-
The one-pot method offers the best balance of yield, cost, and scalability for industrial applications.
-
Mechanochemical synthesis is environmentally favorable but less efficient.
Challenges and Optimization Strategies
Byproduct Formation
Purification
-
Column Chromatography : Essential for removing unreacted starting materials and coupling agent byproducts.
-
Crystallization : Achieved using ethanol/water mixtures, yielding high-purity product (≥98%).
Industrial-Scale Production Insights
A Chinese patent (CN103193621A) details a continuous-flow process using activated carbon to absorb exothermic heat during acylation, ensuring safety and consistency.
Conditions :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-bromophenyl)-2-methylbutanamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) or selective bromination. For MCRs, use a 0.4–0.5 mmol scale with optimized catalysts (e.g., Lewis acids) to achieve yields >50% . Bromination of precursor amides (e.g., N-(2-bromophenyl)butanamide) using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C ensures regioselectivity. Monitor purity via TLC and column chromatography .
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and reaction time to minimize byproducts. Use computational tools (e.g., DFT) to predict reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., bromophenyl resonance at δ 7.3–7.8 ppm) and methylbutanamide backbone (δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 296.08) and isotopic patterns for bromine .
- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELXL refinement (e.g., C–Br bond length ~1.89 Å) .
Q. How is the pharmacological activity of this compound evaluated in preclinical studies?
- Methods :
- In vitro assays : Test enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) at 10–100 µM concentrations .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to determine IC values .
- ADME profiling : Assess solubility in PBS (pH 7.4) and metabolic stability via liver microsomes .
Advanced Research Questions
Q. How can structural contradictions between NMR and crystallographic data be resolved for this compound?
- Approach : Compare NMR-derived dihedral angles with X-ray torsion angles. Discrepancies may arise from dynamic equilibria in solution (e.g., rotamers). Use variable-temperature NMR to detect conformational flexibility . Validate with DFT calculations (e.g., Gaussian09) to model ground-state geometries .
Q. What strategies improve the yield of this compound in scale-up synthesis?
- Solutions :
- Continuous flow reactors : Enhance heat/mass transfer for bromination steps, reducing side reactions .
- Catalyst screening : Test Pd-based catalysts for MCRs to reduce reaction time from 24h to 6h .
- Purification : Employ preparative HPLC with C18 columns to isolate >98% pure product .
Q. How does the bromophenyl moiety influence the compound’s interaction with biological targets?
- Mechanistic Insights :
- The bromine atom enhances hydrophobic interactions in enzyme binding pockets (e.g., H-bonding with Tyr residues).
- SAR studies show that replacing bromine with chlorine reduces potency by 40%, highlighting its electronic effects .
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities (<i>K</i>d ~10 µM) with diabetic targets like PPARγ .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Challenges : Low melting point (~80°C) and polymorphism.
- Mitigation : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. For twinned crystals, apply SHELXD for structure solution and Olex2 for refinement .
Q. How can stability issues in aqueous formulations be managed during in vivo studies?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
